molecular formula C14H11FO3 B572035 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215205-10-9

3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B572035
CAS No.: 1215205-10-9
M. Wt: 246.237
InChI Key: XTCDFBNQEJRQAG-UHFFFAOYSA-N
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Description

3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 5’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl compounds are significant in organic chemistry due to their structural versatility and presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl derivatives, including 3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, often involves coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . For instance, the synthesis might start with 3-fluoro-5-methoxyphenylboronic acid and an appropriate aryl halide under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of such compounds typically scales up the laboratory methods, ensuring the reactions are efficient and cost-effective. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalyst loading) are common strategies to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions and conditions used. For example, nitration would introduce a nitro group, while oxidation might convert the methoxy group to a carboxylic acid .

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine, methoxy, and carboxylic acid groups provides a distinct profile compared to other biphenyl derivatives .

Properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDFBNQEJRQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681808
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-10-9
Record name 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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